molecular formula C7H5BrClF B069579 3-Chloro-4-fluorobenzyl bromide CAS No. 192702-01-5

3-Chloro-4-fluorobenzyl bromide

Cat. No. B069579
M. Wt: 223.47 g/mol
InChI Key: GGTQWWTYUKXFPP-UHFFFAOYSA-N
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Patent
US05925768

Procedure details

0.05 g of dibenzoyl peroxide and then 6.1 g of N-bromosuccinimide are added to a mixture of 5 g of 3-chloro-4-fluorotoluene and 100 ml of CCl4 and the reaction mixture is refluxed for 12 hours. The insoluble material is filtered off and washed with CCl4. The filtrate is washed with water and with saturated NaCl solution, the organic phase is dried over Na2SO4 and the solvent is evaporated off under vacuum to give 7.5 g of the expected product in the form of an oil, which is used as such.
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.[Cl:9][C:10]1[CH:11]=[C:12]([CH3:17])[CH:13]=[CH:14][C:15]=1[F:16]>C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.C(Cl)(Cl)(Cl)Cl>[Cl:9][C:10]1[CH:11]=[C:12]([CH:13]=[CH:14][C:15]=1[F:16])[CH2:17][Br:1]

Inputs

Step One
Name
Quantity
6.1 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
5 g
Type
reactant
Smiles
ClC=1C=C(C=CC1F)C
Name
Quantity
0.05 g
Type
catalyst
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is refluxed for 12 hours
Duration
12 h
FILTRATION
Type
FILTRATION
Details
The insoluble material is filtered off
WASH
Type
WASH
Details
washed with CCl4
WASH
Type
WASH
Details
The filtrate is washed with water and with saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(CBr)C=CC1F
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.